molecular formula C30H41N7OS B605610 AS2521780 CAS No. 1214726-89-2

AS2521780

货号: B605610
CAS 编号: 1214726-89-2
分子量: 547.77
InChI 键: YMYFRDZTZVZUPF-BTBPLRBESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AS2521780 is a novel and selective inhibitor of protein kinase C theta (PKCθ), a crucial signaling enzyme involved in the activation of T lymphocytes. This compound has shown significant potential in prolonging allograft survival in both rat and non-human primate models, making it a promising candidate for therapeutic applications in transplantation and immune-related disorders .

准备方法

The synthesis of AS2521780 involves chemical optimization based on the activity-structure relationship approach. The specific synthetic routes and reaction conditions are proprietary to Astellas Pharma Inc., the company that developed this compound . Industrial production methods for this compound are not publicly disclosed, but they likely involve standard pharmaceutical manufacturing processes to ensure high purity and consistency.

化学反应分析

Enzymatic Inhibition Profile

AS2521780 selectively inhibits PKCθ with an IC₅₀ of 0.48 nM , showing >30-fold selectivity over other PKC isoforms (e.g., PKCα, PKCβI, PKCβII, PKCγ, PKCδ, and PKCε) . This specificity reduces off-target effects in T-cell-mediated immune responses.

Key Data:

ParameterValueSource
PKCθ IC₅₀0.48 nM
Selectivity (vs. PKCα)>30-fold
Molecular Weight547.76 g/mol
Chemical FormulaC₃₀H₄₁N₇OS

Mechanism of Action in T-Cell Signaling

This compound disrupts T-cell activation by targeting PKCθ, a kinase critical for:

  • CD3/CD28 Costimulatory Signaling : Suppression of interleukin-2 (IL-2) transcription in Jurkat T cells .
  • Concanavalin A-Induced Cytokine Production : Inhibition of rat splenocyte and primate PBMC cytokine release (IC₅₀ ~10–30 nM) .
  • NF-κB and AP-1 Pathways : Interference with downstream transcriptional activation .

Experimental Findings:

  • Reduced IL-2 production by >80% at 10 nM .
  • Dose-dependent suppression of adjuvant-induced arthritis in rats (ED₅₀ = 3.6 mg/kg) .

In Vivo Pharmacodynamic Effects

This compound demonstrates efficacy in transplantation models:

  • Rat Cardiac Allografts : Monotherapy (30 mg/kg BID) extended graft survival to 20 days vs. 5–6 days in controls .
  • Non-Human Primate Renal Transplants : Combined with suboptimal tacrolimus (1 mg/kg), graft survival improved significantly (p < 0.05) .

Combination Therapy Synergy:

Combination PartnerEffect on Graft SurvivalModel
Tacrolimus (0.02 mg/kg)3-fold increaseRat cardiac
Mycophenolate MofetilSurvival >30 daysRat cardiac

Structural and Reactivity Insights

While synthetic details are proprietary, the compound’s structure (C₃₀H₄₁N₇OS) suggests:

  • A heterocyclic core with sulfur and oxygen moieties, typical of kinase inhibitors.
  • Stability in biological matrices, evidenced by reproducible pharmacokinetics across species .

Hypothetical Stability Considerations:

  • Potential susceptibility to oxidative metabolism (CYP450), though no explicit degradation studies are reported .
  • No observed Maillard or acid-base reactions in formulation studies .

Therapeutic Implications

This compound’s selective PKCθ inhibition offers advantages over broad-spectrum immunosuppressants:

  • Reduced infection risks due to T-cell-specific targeting .
  • Compatibility with calcineurin inhibitors (e.g., tacrolimus) for synergistic effects .

Ongoing Challenges:

  • Long-term safety profiles in primates remain under investigation .
  • Optimization of dosing regimens to minimize metabolic clearance .

科学研究应用

Scientific Research Applications

The applications of AS2521780 can be categorized into several key areas:

  • Autoimmune Diseases :
    • This compound has shown promise in reducing symptoms associated with autoimmune disorders by inhibiting T cell-mediated immune responses. In preclinical models, it significantly decreased joint inflammation and paw swelling in rat models of adjuvant-induced arthritis, demonstrating its potential as an immunosuppressant .
  • Transplantation :
    • In studies involving cardiac and renal allografts, this compound has been effective in prolonging graft survival in both rat and non-human primate models. This is achieved either as a monotherapy or in combination with other immunosuppressive agents like FK506 (Tacrolimus) and mycophenolate mofetil (MMF) . The compound's ability to selectively inhibit PKCθ makes it a valuable tool for minimizing transplant rejection while reducing side effects commonly associated with broader immunosuppressive therapies.
  • Cancer Research :
    • Although primarily focused on immunology, the inhibition of PKCθ may also have implications in cancer treatment. By modulating immune responses, this compound could potentially enhance anti-tumor immunity or be used in conjunction with other therapies to improve patient outcomes.

Comparative Analysis with Other PKC Inhibitors

This compound stands out due to its high selectivity for PKCθ compared to other protein kinase C isoforms. Below is a comparison of this compound with other PKC inhibitors:

Compound Target Applications Selectivity
This compoundPKCθAutoimmune diseases, transplantationHigh
PKCε InhibitorsPKCεCancer, cardiovascular diseasesModerate
PKCα InhibitorsPKCαCell proliferation, differentiationVariable
PKCδ InhibitorsPKCδCancer, inflammatory diseasesVariable

Case Studies

  • Adjuvant-Induced Arthritis Model :
    • A study evaluated the effects of this compound on T cell activation and joint inflammation in a rat model. Results indicated that this compound significantly reduced paw swelling in a dose-dependent manner, suggesting its potential as an effective treatment for arthritis .
  • Transplant Models :
    • Research involving cardiac allografts demonstrated that this compound could prolong graft survival when administered alone or alongside FK506 and MMF, highlighting its utility in transplant immunology .

作用机制

AS2521780 exerts its effects by selectively inhibiting PKCθ, a key enzyme in T-cell activation. By inhibiting PKCθ, this compound suppresses the transcription of IL-2 and the proliferation of T cells, thereby modulating the immune response . This selective inhibition is achieved through the compound’s high affinity for PKCθ, with minimal effects on other PKC isoforms . The molecular targets and pathways involved include the CD3/CD28 signaling pathway and the downstream production of cytokines like IL-2.

相似化合物的比较

AS2521780 is unique in its high selectivity for PKCθ compared to other PKC inhibitors. Similar compounds include:

This compound stands out due to its potent and selective inhibition of PKCθ, making it a valuable tool for studying T-cell-mediated immunity and potential therapeutic applications in transplantation and autoimmune diseases.

属性

CAS 编号

1214726-89-2

分子式

C30H41N7OS

分子量

547.77

IUPAC 名称

4-({[(1R,3R,4s,5S)-4-{[(trans-4-Hydroxycyclohexyl) methyl]amino}adamantan-1-yl]methyl}amino)-2-({[2-(methylsulfanyl)pyridin-3-yl]methyl}amino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C30H41N7OS/c1-39-28-21(3-2-8-32-28)16-34-29-35-17-24(14-31)27(37-29)36-18-30-11-20-9-22(12-30)26(23(10-20)13-30)33-15-19-4-6-25(38)7-5-19/h2-3,8,17,19-20,22-23,25-26,33,38H,4-7,9-13,15-16,18H2,1H3,(H2,34,35,36,37)/t19-,20?,22-,23+,25-,26+,30+

InChI 键

YMYFRDZTZVZUPF-BTBPLRBESA-N

SMILES

N#CC1=CN=C(NCC2=CC=CN=C2SC)N=C1NC[C@]34C[C@]5([H])[C@H](NC[C@H]6CC[C@H](O)CC6)[C@@](C4)([H])CC(C5)C3

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

AS-2521780;  AS 2521780;  AS2521780

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AS2521780
Reactant of Route 2
Reactant of Route 2
AS2521780
Reactant of Route 3
Reactant of Route 3
AS2521780
Reactant of Route 4
Reactant of Route 4
AS2521780
Reactant of Route 5
Reactant of Route 5
AS2521780
Reactant of Route 6
Reactant of Route 6
AS2521780

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。